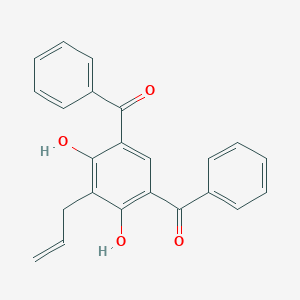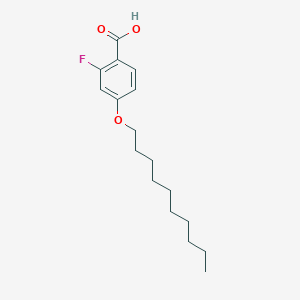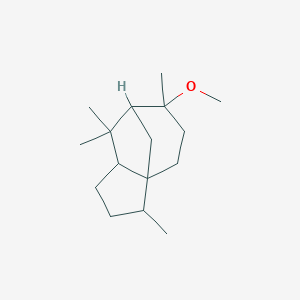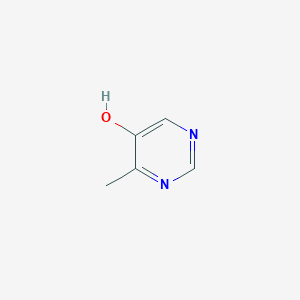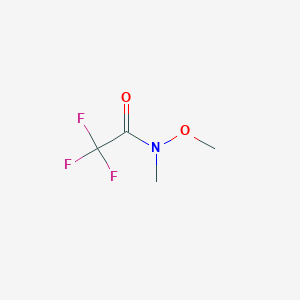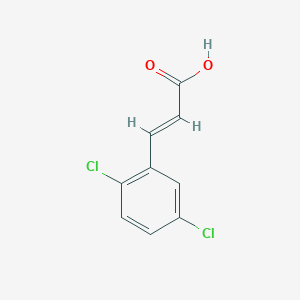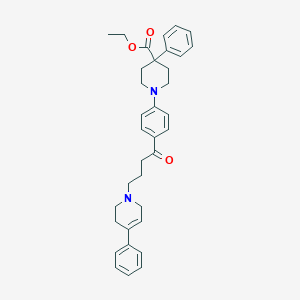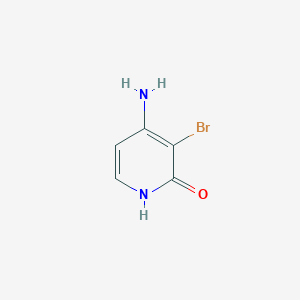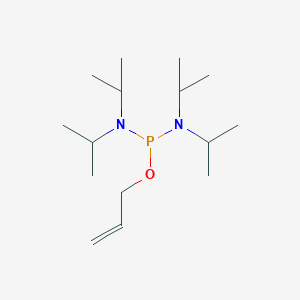
Allyl tetraisopropylphosphorodiamidite
Übersicht
Beschreibung
Allyl tetraisopropylphosphorodiamidite (ATID) is a chemical compound used in the field of organic chemistry as a reagent for the synthesis of oligonucleotides. It is a phosphoramidite derivative of adenine, and its chemical formula is C16H32N3O2P. ATID is a colorless liquid with a boiling point of 135-137°C and a molecular weight of 329.42 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis of (−)-Tetrahydrolipstatin
Allyl tetraisopropylphosphorodiamidite is used in the total synthesis of (−)-tetrahydrolipstatin . Tetrahydrolipstatin is a potent inhibitor of pancreatic lipase and has been used as an anti-obesity drug.
Synthesis of Dolabelide C
This compound also plays a role in the synthesis of dolabelide C . Dolabelide C is a member of the dolastatin family of compounds, which have shown promising anti-cancer properties.
3. Synthesis of (-)-Salicylihalamides A and B Allyl tetraisopropylphosphorodiamidite is used in the synthesis of (-)-salicylihalamides A and B . These are potent inhibitors of the vacuolar ATPase that have shown cytotoxicity against cancer cells.
Phosphitylation Agent
It is used as a phosphitylation agent in the preparation of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have applications in research, genetic testing, and forensics.
Selective Deallylation
Allyl tetraisopropylphosphorodiamidite is used for selective deallylation, which is accomplished by palladium catalysis . This process is important in organic synthesis where the removal of an allyl group is required.
Wirkmechanismus
Target of Action
Allyl tetraisopropylphosphorodiamidite is primarily used as a phosphitylation agent in the preparation of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, genetic testing, and forensics.
Mode of Action
The compound interacts with oligonucleotides through a process called phosphitylation . This process involves the introduction of a phosphityl group into a molecule, which is a crucial step in the synthesis of oligonucleotides.
Biochemical Pathways
The phosphitylation process facilitated by Allyl tetraisopropylphosphorodiamidite affects the biochemical pathways involved in the synthesis of oligonucleotides . The introduction of the phosphityl group can influence the properties of the resulting oligonucleotides, including their stability and binding affinity.
Pharmacokinetics
Its physical properties such as boiling point (114-117 °c/04 mmHg) and density (0903 g/mL at 25 °C) have been reported .
Result of Action
The primary result of the action of Allyl tetraisopropylphosphorodiamidite is the successful synthesis of oligonucleotides . These oligonucleotides can then be used in various applications, from genetic research to diagnostic testing.
Action Environment
The action of Allyl tetraisopropylphosphorodiamidite can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability and efficacy. Additionally, the compound’s interaction with its targets (i.e., oligonucleotides) can be influenced by the pH and ionic strength of the solution, which are important considerations in oligonucleotide synthesis.
Eigenschaften
IUPAC Name |
N-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h10,12-15H,1,11H2,2-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEGHJIXOZLSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399404 | |
| Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108554-72-9 | |
| Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



